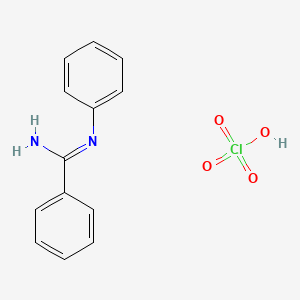

N-Phenyl-benzamidine perchlorate

Description

Hierarchical Classification within Amidinium Salts and Related Organic Cations

N-Phenyl-benzamidine perchlorate (B79767) is classified as an amidinium salt. This places it within the broader category of organic compounds known as amidines, which are characterized by the functional group RC(NR)NR₂. wikipedia.org Amidines are notably more basic than their amide analogues and are considered among the strongest uncharged bases. wikipedia.orgsemanticscholar.org

Protonation of an amidine occurs at the sp²-hybridized imino nitrogen atom, resulting in the formation of a resonance-stabilized amidinium cation. wikipedia.orgsemanticscholar.org In this cation, the positive charge is delocalized across both nitrogen atoms and the central carbon, leading to identical C-N bond lengths. wikipedia.org N-Phenyl-benzamidine is specifically a type of carboxamidine, which is the most common class of amidines in organic chemistry. wikipedia.org As a salt, N-Phenyl-benzamidine perchlorate consists of the N-phenylbenzamidinium cation and the perchlorate (ClO₄⁻) anion.

Under the Cooperative Patent Classification (CPC) system, amidine compounds fall under the general category C07C257/00, which pertains to compounds where the doubly-bound oxygen of a carboxyl group is replaced by a doubly-bound nitrogen. google.com

Strategic Significance of the Perchlorate Anion in Crystal Engineering and Coordination Chemistry

The perchlorate anion (ClO₄⁻) is of significant strategic importance in the fields of crystal engineering and coordination chemistry due to its distinct properties. As the conjugate base of perchloric acid, one of the strongest mineral acids, the perchlorate ion is a very weak base. wikipedia.org This characteristic, combined with its typical non-coordinating nature, makes it a frequent choice as a counterion or a background electrolyte in the study of metal complexes. wikipedia.orgwikipedia.org

In crystal engineering, the perchlorate anion's ability to act as a weakly coordinating ligand is pivotal. While often displaced by stronger ligands like water, it can participate in forming coordination polymers, sometimes acting as a bridge between metal centers. wikipedia.orgresearchgate.net Its size and shape can influence the self-assembly of complex supramolecular structures. mdpi.com For instance, the nature of weakly coordinating anions like perchlorate can play a fundamental role in homochiral resolution processes, yielding coordination polymers of a specific helicity. rsc.org The anion can also engage in anion–π interactions, which, along with electrostatic forces, can help stabilize crystal lattices. mdpi.com

Although it is a powerful oxidizer in solid-state applications like propellants, the perchlorate anion is a surprisingly weak oxidant in aqueous solutions due to kinetic limitations that hinder electron transfer. wikipedia.org

Table 2: Properties of the Perchlorate Anion in Crystal and Coordination Chemistry

| Property | Significance |

|---|---|

| Weak Basicity | As the conjugate base of a strong acid, it does not readily accept protons. wikipedia.org |

| Weak Coordinating Ability | It is a weakly coordinating anion, often used as a non-interfering counterion in coordination complexes. wikipedia.orgwikipedia.org |

| Structural Influence | Can participate in the formation of coordination polymers and influence the final architecture and helicity of self-assembled structures. researchgate.netrsc.org |

| Stabilizing Interactions | Capable of engaging in anion–π interactions, contributing to the stability of crystal structures. mdpi.com |

| Kinetic Inertness in Solution | Despite its high oxidation state, it is a weak oxidizing agent in aqueous media due to kinetic factors. wikipedia.org |

Current Research Landscape and Interdisciplinary Relevance of N-Phenyl-benzamidine Systems

The N-phenyl-benzamidine scaffold and its derivatives are subjects of extensive research due to their wide-ranging applicability, particularly in medicinal chemistry and materials science. Benzamidine (B55565) derivatives are recognized for their ability to interact with various enzymes and proteins, which has spurred investigations into their biological activities. ontosight.ai

Research has explored the potential of benzamidine derivatives as inhibitors of serine proteases, which are crucial in physiological processes like blood coagulation and inflammation. ontosight.ai This has led to studies on their anticoagulant, anti-inflammatory, and antimicrobial properties. ontosight.ainih.gov For example, novel heterocyclic derivatives of benzamidine have been synthesized and evaluated for their inhibitory potential against bacteria implicated in periodontal disease. nih.gov Other studies have focused on the antimalarial applications of benzamidine derivatives using quantitative structure-activity relationship (QSAR) models to design new, more potent compounds. archivepp.com

In materials science and coordination chemistry, N-phenyl-benzamidine and related structures serve as versatile ligands for creating metal complexes. For instance, a copper(II) complex of a substituted N-hydroxy-N-phenyl-N'-phenyl benzamidine hydrochloride has been synthesized and studied for its thermal and magnetic properties, suggesting its potential use in the gravimetric determination of copper. materialsciencejournal.org The synthesis of N-phenylbenzamidine itself is well-established, with various methods available, such as the reaction of aniline (B41778) with benzonitrile (B105546). orgsyn.org The use of this compound provides a stable, crystalline source of the N-phenylbenzamidinium cation for these diverse research applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

perchloric acid;N'-phenylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2.ClHO4/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12;2-1(3,4)5/h1-10H,(H2,14,15);(H,2,3,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVELQUKBYQYTED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)N.OCl(=O)(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Crystallographic Analysis and Supramolecular Assembly of N Phenyl Benzamidinium Perchlorate Systems

Solid-State Structural Characterization via X-ray Diffraction

X-ray diffraction (XRD) is a pivotal technique for elucidating the atomic and molecular structure of crystalline materials. pdx.eduwikipedia.org It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice. While a specific, publicly available crystal structure determination for N-Phenyl-benzamidinium perchlorate (B79767) is not documented in major crystallographic databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), its structural characteristics can be inferred from studies of closely related benzamidinium salts and perchlorate-containing compounds. nih.govugr.esfairsharing.orgcrystallography.netmext.go.jp

Crystal Packing and Lattice Dynamics

The arrangement of ions in the crystal lattice of N-Phenyl-benzamidinium perchlorate is a result of the energetic balance between attractive and repulsive forces. The packing is primarily driven by the need to maximize electrostatic attractions between the N-Phenyl-benzamidinium cation and the perchlorate anion, while also accommodating weaker interactions such as hydrogen bonds and van der Waals forces.

Lattice dynamics, which describe the collective vibrations of atoms within the crystal, are influenced by the strength and nature of these intermolecular interactions. The presence of relatively strong N-H···O hydrogen bonds between the benzamidinium cation and the perchlorate anion would lead to specific vibrational modes that can be studied by spectroscopic techniques.

Intermolecular Interactions in N-Phenyl-benzamidinium Perchlorate Crystals

The supramolecular architecture of N-Phenyl-benzamidinium perchlorate is dictated by a hierarchy of intermolecular interactions. These non-covalent forces work in concert to create a stable and well-ordered crystalline solid.

Hydrogen bonds are among the most significant interactions in the crystal structure of N-Phenyl-benzamidinium perchlorate. The benzamidinium cation possesses N-H groups that act as hydrogen bond donors, while the oxygen atoms of the perchlorate anion are effective hydrogen bond acceptors.

A recurrent and robust hydrogen-bonding pattern observed in numerous benzamidinium salts is the R²₂(8) graph-set motif. nih.gov This motif involves the formation of a cyclic dimer where two benzamidinium cations are linked by two N-H···anion hydrogen bonds. In the case of N-Phenyl-benzamidinium perchlorate, it is highly probable that N-H···O hydrogen bonds would be the primary interaction forming these synthons.

| Potential Hydrogen Bond | Donor | Acceptor | Typical Distance (Å) |

| N-H···O | Amidinium N-H | Perchlorate O | 2.8 - 3.2 |

| C-H···O | Phenyl C-H | Perchlorate O | 3.0 - 3.5 |

Note: The distances are typical ranges observed in related structures and are for illustrative purposes.

Anion-π interactions are non-covalent forces between an anion and the electron-rich π-system of an aromatic ring. While counterintuitive, these interactions can be significant, particularly when the aromatic ring is part of a cation, which enhances its quadrupolar moment. The N-Phenyl-benzamidinium cation, with its two phenyl rings, provides a suitable platform for such interactions with the perchlorate anion.

The perchlorate anion can interact with the face of the phenyl rings of the cation. The strength of this interaction is dependent on the geometry and the electronic properties of the aromatic system. Computational studies and experimental evidence from other systems suggest that these interactions contribute to the stability of the crystal lattice. ugr.es

The presence of two phenyl rings in the N-Phenyl-benzamidinium cation facilitates π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the aromatic rings of adjacent cations. The geometry of the stacking can vary, from face-to-face to offset or edge-to-face arrangements. In many crystal structures of aromatic compounds, π-π stacking is a key factor in determining the packing motif.

In addition to π-π stacking, C-H···π interactions can also occur, where a C-H bond from one molecule points towards the π-electron cloud of an aromatic ring of a neighboring molecule. These interactions, though weak, are numerous in a crystal lattice and collectively contribute to its stability.

Conformational Preferences and Stereochemical Aspects

The N-Phenyl-benzamidinium cation has several rotatable bonds, leading to the possibility of different conformations. The most significant of these is the torsion angle between the two phenyl rings and the central amidinium group.

The planarity of the benzamidinium core is a key feature, and the rotational freedom of the two phenyl rings relative to this plane will be influenced by steric hindrance and electronic effects. In the solid state, the observed conformation will be a compromise between the lowest energy conformation of the isolated ion and the most favorable packing arrangement in the crystal lattice.

Analysis of related N-aryl systems suggests that a non-planar conformation, where the phenyl rings are twisted out of the plane of the amidinium group, is likely. This twist would minimize steric clashes between the ortho-hydrogens of the phenyl rings and the amidinium group. The specific torsion angles would be determined by the subtle balance of intermolecular forces within the crystal.

Rotational Barriers and Conformational Isomerism within the Amidinium Moiety

The amidinium moiety, characterized by its delocalized π-system across the N-C-N fragment, is subject to rotational barriers that significantly influence its conformational landscape. In the case of N-phenyl-substituted amidiniums, rotation around the C-N bonds can lead to different conformational isomers. The planarity of the amidinium group is a key factor, and any torsion or rotation around the C-N bonds will have energetic consequences.

The rotation around the C-N single bond in the amidinium fragment itself is also a crucial factor. The partial double bond character of the C-N bonds, a result of resonance, creates a barrier to rotation. This barrier can be influenced by the nature of the substituents on the nitrogen atoms and the phenyl ring.

Influence of Steric and Electronic Factors on Molecular Conformation

The conformation of the N-Phenyl-benzamidinium cation is a delicate balance of steric and electronic effects. The phenyl groups attached to the amidine core are subject to steric hindrance, which can force them out of planarity with the N-C-N system.

Steric Factors: The presence of substituents on the phenyl rings can have a profound impact on the molecular conformation. Ortho-substituents, in particular, can introduce significant steric strain, leading to a twisting of the phenyl ring relative to the amidinium plane. This is a well-documented phenomenon in related N-aryl amides and ureas, where ortho-substitution dramatically increases the rotational barriers around the N-C(aryl) bond. researchgate.net In the case of N-Phenyl-benzamidinium perchlorate, the interaction between the hydrogen atoms on the ortho positions of the phenyl rings and the amine protons of the amidinium group can influence the dihedral angle between the phenyl ring and the amidinium plane.

Electronic Factors: The electronic nature of the substituents on the phenyl ring can also modulate the conformation. Electron-withdrawing groups can affect the electron density distribution within the amidinium moiety, influencing the strength of the C-N bonds and, consequently, the rotational barriers. Studies on N-(5-substituted-pyrimidin-2-yl)anilines have demonstrated that the rotational barriers around the N-Ar bonds correlate with the electronic properties of the substituents. nih.gov In the N-Phenyl-benzamidinium cation, the delocalization of the positive charge is a key electronic feature. This delocalization can be influenced by the electronic character of the phenyl substituents, which in turn affects the geometry of the cation.

A computational study on ortho-substituted tertiary aromatic amides showed that ortho-chloro-substitution leads to an increase in the amidic resonance, which in turn increases the rotational barriers around both the N-C(O) and C-C(O) bonds. researchgate.net A similar effect can be anticipated in N-Phenyl-benzamidinium systems, where electronic effects relayed through the phenyl ring can fine-tune the conformational preferences.

Chirality and Diastereotopicity

Chirality, the property of a molecule being non-superimposable on its mirror image, can arise in N-Phenyl-benzamidinium systems due to their conformational properties. github.com While N-Phenyl-benzamidine itself is not chiral, the protonated N-Phenyl-benzamidinium cation can adopt chiral conformations.

If the rotation around the N-phenyl bond is sufficiently hindered, and the molecule lacks a plane of symmetry, it can exist as a pair of enantiomers. This is particularly relevant when considering substituted derivatives. For instance, the presence of a chiral substituent on the phenyl ring would render the entire molecule chiral.

A more common phenomenon in achiral N-substituted amidinium salts is the observation of diastereotopicity. rsc.orgoptimade.orgnih.gov If a substituent on one of the nitrogen atoms creates a prochiral center, the two faces of the amidinium plane become diastereotopic. This can be observed in NMR spectroscopy, where methylene (B1212753) protons adjacent to the nitrogen atom may appear as distinct signals. rsc.org This diastereotopicity is a direct consequence of the restricted rotation and the local asymmetry within the molecule. In some cases, the binding of a guest molecule can induce or enhance this diastereotopicity. optimade.org

Design Principles for Supramolecular Architectures

The self-assembly of N-Phenyl-benzamidinium perchlorate into well-defined supramolecular architectures is governed by a variety of non-covalent interactions. The design principles for these architectures are rooted in the understanding and control of these interactions.

Amidinium-Carboxylate Salt Bridges in Self-Assembly

The amidinium-carboxylate salt bridge is a powerful and highly directional interaction used extensively in supramolecular chemistry and crystal engineering. acs.orgacs.org This interaction involves the formation of two cooperative N-H···O hydrogen bonds between the protonated amidinium group and a carboxylate anion. The result is a robust and geometrically predictable binding motif.

The strength and stability of the amidinium-carboxylate salt bridge are influenced by several factors, including the pKa of the interacting species and the polarity of the solvent. acs.orgacs.org These salt bridges have been successfully employed in the construction of a wide range of self-assembled structures, from simple dimers to complex, multicomponent assemblies. mdpi.comiucr.org For example, the interaction has been used to create box-like structures and mechanically interlocked molecules like catenanes. acs.orgmdpi.com

While the primary focus of this article is the perchlorate salt, the principles of amidinium-carboxylate interactions are crucial for understanding the potential of the N-Phenyl-benzamidinium cation to form complex structures with other counterions.

Polycationic Amidine Systems in Supramolecular Chemistry

The incorporation of multiple amidinium groups into a single molecular scaffold leads to polycationic systems with enhanced binding capabilities and the potential to form extended supramolecular networks. These systems have been utilized to construct hydrogen-bonded organic frameworks (HOFs) through interactions with multivalent carboxylate or sulfonate anions. mdpi.com

The spatial arrangement of the amidinium groups within the polycationic molecule is a key design element. By controlling the distance and orientation of these groups, it is possible to direct the formation of specific supramolecular architectures, such as cylindrical assemblies. mdpi.com The resulting frameworks can exhibit porosity and have potential applications in areas such as gas storage and separation.

The N-Phenyl-benzamidinium cation, as a building block, could be incorporated into larger, polycationic structures, thereby expanding its utility in the design of functional supramolecular materials.

Perchlorate Anion as a Structure-Directing Agent in Supramolecular Networks

The perchlorate anion (ClO₄⁻), while often considered a weakly coordinating anion, can play a significant role as a structure-directing agent in the formation of supramolecular networks. acs.org Its tetrahedral geometry and ability to act as a hydrogen bond acceptor allow it to participate in the construction of extended crystal lattices.

In the context of organic salts, the perchlorate anion can influence the crystal packing in several ways:

Hydrogen Bonding: The oxygen atoms of the perchlorate anion can accept hydrogen bonds from the N-H groups of the N-Phenyl-benzamidinium cation. These interactions can link the cations and anions into chains, sheets, or three-dimensional networks. fairsharing.org

The interplay of these interactions ultimately determines the final supramolecular structure of N-Phenyl-benzamidinium perchlorate.

Advanced Computational and Theoretical Chemistry Studies

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanics is the foundation for modern computational chemistry, providing a framework to calculate the electronic structure and predict the chemical reactivity of molecules.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density. It provides a balance between accuracy and computational cost, making it suitable for studying the ground state properties of molecules like N-phenylbenzamidine.

Protonation Site and pKa Determination of Amidinium Ions

The basicity of the amidine functional group means it is readily protonated to form a stable amidinium cation, particularly in the presence of an acid like perchloric acid. Computational methods are crucial for identifying the preferred site of protonation and predicting the acidity (pKa) of the resulting conjugate acid.

Theoretical studies, often employing an isodesmic reaction approach, can predict pKa values by calculating the free energy change of proton transfer relative to a reference compound with a known pKa. researchgate.netpeerj.com For amidines, protonation leads to a resonance-stabilized amidinium ion. The high basicity of amidines (the pKa of protonated benzamidinium is ~11.6) ensures they are protonated under physiological conditions. anu.edu.aufrontiersin.org The protonation state can significantly influence molecular interactions; for instance, the binding pathways of benzamidine (B55565) to the enzyme trypsin are critically dependent on the protonation state of a nearby histidine residue, a phenomenon explored through constant-pH molecular dynamics simulations. nih.govresearchgate.net

Semi-empirical quantum chemical methods, such as AM1 and PM3, combined with continuum solvent models (like COSMO or SMD), have been tested for their ability to predict the pKa of amine groups in drug-like molecules. researchgate.netpeerj.com While these methods can achieve reasonable accuracy, they are sensitive to the specific chemical environment and potential intramolecular interactions, such as hydrogen bonding. researchgate.net For the imine nitrogen in a complex molecule like clozapine, which shares features with N-phenylbenzamidine, identifying a suitable reference compound for pKa calculation proved challenging, highlighting the specificity required in these theoretical models. researchgate.netpeerj.com

| Method | Key Features | Application Example | Reference |

|---|---|---|---|

| Semi-empirical QM + Isodesmic Reactions | Calculates relative pKa against a known reference. Methods include AM1, PM3 with COSMO or SMD solvent models. | Prediction of pKa for amine groups in 48 drug-like compounds. | researchgate.netpeerj.com |

| Constant-pH Molecular Dynamics (CpH-MD) | Simulates the effect of pH on the protonation states of residues and ligands during a simulation. | Investigating the influence of His57 protonation on the trypsin-benzamidine binding pathway. | nih.govresearchgate.net |

| DFT + Kinetic Modelling | Calculates potential energy surfaces to determine reaction pathways and rates as a function of pH. | Studying the hydrolysis of benzamidinium, showing the dominant pathway involves hydroxide (B78521) attack on the neutral benzamidine. | anu.edu.au |

Bond Orders and Charge Distribution Analysis

DFT calculations allow for a detailed analysis of the electron distribution within the N-phenylbenzamidinium cation. This includes calculating atomic charges and bond orders, which are fundamental to understanding the molecule's electrostatic potential and the nature of its chemical bonds.

Upon protonation, the positive charge is delocalized across the N-C-N system, leading to two nearly equivalent C-N bonds. This delocalization is key to the stability of the amidinium cation. The charge distribution governs how the molecule interacts with its environment, including solvent molecules and biological receptors. For example, the binding of benzamidine to trypsin is primarily driven by the electrostatic interaction between the positively charged amidinium group and the negatively charged carboxylate group of an aspartate residue (Asp189) in the enzyme's active site. frontiersin.org

Accurate experimental charge density distribution for a related compound, N-chloro-N′-(p-fluorophenyl)-benzamidine, has been determined using high-resolution X-ray diffraction at very low temperatures (17.5 K). rsc.orgrsc.org Such studies provide benchmark data for validating theoretical calculations of electrostatic properties and reveal details about intermolecular interactions, such as N-H···N hydrogen bonds, that stabilize the crystal structure. rsc.org Computational methods like the Restrained Electrostatic Potential (RESP) are used to derive partial atomic charges from quantum mechanical calculations, which are then used as parameters in molecular mechanics force fields for larger-scale simulations. frontiersin.org

Energetics of N-H Bond Dissociation Enthalpies

The N-H bond dissociation enthalpy (BDE) is the energy required to break the N-H bond homolytically, forming a radical. This value is a critical parameter for understanding the reactivity of amidines in free-radical reactions and their potential as antioxidants.

DFT calculations have been employed to investigate the N-H BDE for a wide range of molecules, including benzamidine. sphinxsai.com The calculated gas-phase BDE for the R=NH bond in benzamidine is 404.4 kJ/mol. sphinxsai.com Studies on substituted benzamidines show that the BDE is sensitive to the electronic nature of substituents on the aromatic ring. Electron-donating groups tend to decrease the N-H BDE, while electron-withdrawing groups increase it relative to the unsubstituted benzamidine. sphinxsai.com Furthermore, computational studies indicate that protonation significantly decreases the N-H BDE. researchgate.net This is because the resulting radical is stabilized. These theoretical predictions are essential as experimental measurements can be challenging. DFT calculations, while potentially differing in absolute values from experiments, are generally accurate in predicting trends and differences between similar compounds. researchgate.net

| Compound | Computational Detail | Calculated N-H BDE (kJ/mol) | Key Finding | Reference |

|---|---|---|---|---|

| Benzamidine | DFT (Gas-phase) | 404.4 | Baseline value for comparison with substituted analogues. | sphinxsai.com |

| Substituted Benzamidines | DFT | Varies with substituent | Electron-donating groups decrease BDE; electron-withdrawing groups increase BDE. | sphinxsai.com |

| Amides/Amidines | DFT | Decreased upon protonation | Protonation weakens the N-H bond, facilitating cleavage. | researchgate.net |

Ab Initio and Semi-Empirical Calculations for Conformational Analysis

Conformational analysis of benzamidinium-based inhibitors has been performed using ab initio calculations at various levels of theory (e.g., HF/6-31G* and MP2/aug-cc-pvtz). nih.gov A key conformational feature is the torsion angle between the phenyl ring and the amidinium group. Gas-phase calculations show that a non-planar, twisted conformation is energetically preferred over a planar one, with a rotational barrier of a few kcal/mol. frontiersin.orgnih.gov For example, during geometry optimization of benzamidine using Gaussian09, a rotation of the amidine group with respect to the benzene (B151609) ring was observed, resulting in a tilt of about 45 degrees, likely due to steric hindrance between hydrogen atoms. frontiersin.org

The conformations observed in small-molecule crystal structures, such as those in the Cambridge Structural Database (CSD), are generally low-energy and compare well with those predicted by ab initio calculations. acs.orgacs.org Molecular mechanics modeling, a less computationally intensive approach, has also been used alongside experimental data (X-ray crystallography and NMR) to study the complex rotamer equilibria in N-aroyl-N,N'-diarylbenzamidines. arkat-usa.org These studies reveal that restricted rotation around aryl-N bonds can lead to chirality and complex NMR spectra. arkat-usa.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides indispensable tools for mapping out the detailed pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can propose and validate reaction mechanisms.

For instance, the mechanism of the reaction between amidines and 1,2,3-triazines has been investigated using DFT (M06-2X functional). escholarship.orgresearchgate.netacs.org These studies, complemented by experimental evidence like 15N-labeling, showed that the reaction proceeds through a stepwise addition/N2 elimination/cyclization pathway rather than a more conventional Diels-Alder reaction. escholarship.orgresearchgate.netacs.org The calculations identified the initial nucleophilic attack of the amidine nitrogen on the triazine as the rate-limiting step. escholarship.orgacs.org

Similarly, the hydrolysis of benzamidinium in basic aqueous solutions has been studied using DFT calculations combined with kinetic modeling. anu.edu.au The results indicated that over a pH range of 9-14, the dominant reaction pathway involves the nucleophilic attack of a hydroxide ion (HO–) on the neutral benzamidine molecule, which is in equilibrium with its protonated benzamidinium form. anu.edu.au These computational insights explain the experimental observation that the hydrolysis rate increases with pH. anu.edu.au

Transition State Characterization and Reaction Coordinate Analysis

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in characterizing the transition states and mapping the reaction coordinates for reactions involving amidinium species. For instance, in the context of the chemo- and stereoselective amination of amides, DFT analysis has been employed to investigate the reaction pathway. nih.gov This involves the generation of an amidinium intermediate, and the calculations provide insights into the energetics of the process, including the identification of key transition states. nih.gov The free energies and enthalpies associated with the formation of intermediates and transition states are calculated to understand the reaction mechanism. nih.gov

A Brønsted type relationship for a series of amine nucleophiles in reactions involving amidine derivatives suggests an early-type transition state with minimal charge development on the amine nitrogen. researchgate.net This indicates that the transition state resembles the reactants more than the products.

Hydrolysis Pathways of Amidinium Species

The hydrolysis of benzamidinium compounds, including N-Phenyl-benzamidine perchlorate (B79767), has been a subject of detailed computational investigation. chemrxiv.orgresearchgate.netacs.org Quantum chemistry calculations combined with first-principles kinetic modeling have been successful in reproducing experimental trends in hydrolysis rates. chemrxiv.orgresearchgate.netacs.org These studies reveal that the hydrolysis of benzamidiniums at room temperature in aqueous base leads to the corresponding primary amide. chemrxiv.orgresearchgate.netacs.org

The dominant hydrolysis pathway is initiated by the attack of a hydroxide ion (HO–) on the neutral benzamidine species, even at pH values where the protonated benzamidinium form is predominant. chemrxiv.orgacs.organu.edu.au The subsequent steps involve the protonation of the resulting intermediate. anu.edu.au The rate of hydrolysis is significantly influenced by pH, increasing as the pH rises. chemrxiv.orgresearchgate.netacs.org For example, the half-life for the hydrolysis of unsubstituted benzamidinium is approximately 300 days at pH 9, but decreases to 6 days at pH 11 and 15 hours at pH 13. chemrxiv.orgresearchgate.netacs.org

Furthermore, computational studies have shown that incorporating the amidinium group into a hydrogen-bonded framework can offer significant protection against hydrolysis. chemrxiv.orgresearchgate.netacs.org Conversely, poly-amidinium compounds tend to hydrolyze more rapidly than their mono-amidinium counterparts. anu.edu.au

The potential energy surface for the hydrolysis reaction, including the free energies of intermediates and transition states, has been computationally mapped. For the hydroxide attack on benzamidine, the process involves two key transition states. anu.edu.au

Table 1: Calculated Rate Constants for Hydrolysis of Amidinium Species

| Species | Condition | Rate Constant (s⁻¹) |

|---|---|---|

| Unsubstituted Benzamidinium | 1% NH₃ in D₂O | 1.7(1) × 10⁻⁶ |

| Bis-amidinium | 1% NH₃ in D₂O | ~4 times faster than unsubstituted |

| Tetra-amidinium | 1% NH₃ in D₂O | ~3 times faster than unsubstituted |

Data sourced from computational studies on amidinium hydrolysis. anu.edu.au

Metal-Mediated and Catalytic Reaction Mechanisms

N-Phenyl-benzamidine and its derivatives can participate in a variety of metal-mediated and catalytic reactions. For instance, silver carbonate has been shown to be an effective catalyst for the reaction of Y@C2v(9)-C82 with N-arylbenzamidine, leading to a highly regioselective addition product. nih.govfrontiersin.org The reaction proceeds via a radical mechanism, and the catalyst plays a crucial role in promoting the formation of the desired product. nih.govfrontiersin.org

Copper salts are also widely used to catalyze reactions involving amidines. researchgate.net For example, copper-catalyzed C-H functionalization/C-N bond formation in N-phenylbenzamidine is a known method for synthesizing 2-phenylbenzimidazole. researchgate.net The mechanism of such reactions often involves the copper catalyst acting as a one-electron oxidant to facilitate a single-electron transfer process. researchgate.net Other transition metals like palladium have also been employed in aryl amination/condensation reactions to form 1,2-disubstituted benzimidazoles. researchgate.net

Iron catalysts, such as FeCl₂, have been utilized in the synthesis of various N-heterocycles through intramolecular cyclization reactions. arabjchem.org These reactions can tolerate a range of functional groups. arabjchem.org The catalytic mechanism in these systems often involves the metal center activating the substrates and facilitating the key bond-forming steps. acs.org

In the context of enzyme catalysis, mechanisms such as acid-base catalysis, covalent catalysis, and electrostatic catalysis are common. wou.edu While not directly involving N-Phenyl-benzamidine perchlorate, these principles are relevant to understanding how amidine-containing molecules might interact with biological systems or be involved in enzyme-mimicking catalytic processes. The formation of a covalent bond between an enzyme and a substrate is a key feature of covalent catalysis. wou.edu

Molecular Modeling of Intermolecular Forces and Crystal Lattice Stability

Molecular modeling techniques are essential for understanding the non-covalent interactions that govern the three-dimensional structure and stability of the crystal lattice of this compound. These interactions play a critical role in determining the physical properties of the solid state.

Quantification of Anion-π Interactions

Anion-π interactions, the attractive force between an anion and an electron-deficient aromatic system, are a significant factor in the supramolecular chemistry of this compound. beilstein-journals.org The perchlorate anion (ClO₄⁻) can interact with the π-system of the phenyl rings of the N-phenyl-benzamidine cation. Computational methods, such as DFT and ab initio calculations, are used to quantify the strength and nature of these interactions. rsc.org

The magnitude of the anion-π interaction is influenced by the electron density distribution of the aromatic ring, which can be modulated by substituents. beilstein-journals.orgrsc.org The block-localized wavefunction (BLW) method, a variant of ab initio valence bond theory, can be used to quantify resonance effects on anion-π interactions from both structural and energetic perspectives. rsc.org The interaction energy can be dissected into components such as electrostatic, polarization, and dispersion forces. In solution, the free energy of binding for anion-π interactions is estimated to be less than 1 kcal/mol for each substituted phenyl group. nih.gov

Prediction of Crystal Packing Geometries

Predicting the crystal packing of molecules like this compound is a challenging but crucial aspect of crystal engineering. Computational methods are employed to predict the most stable crystal structures by minimizing the lattice energy. These calculations take into account the various intermolecular forces, including hydrogen bonding, π-π stacking, van der Waals forces, and anion-π interactions. numberanalytics.comfortunejournals.com

For related systems, crystal structure analysis has revealed the formation of dimeric associations through C-H···π and inter-pair π···π non-covalent interactions. researchgate.net The prediction of crystal packing geometries helps in understanding the relationship between molecular structure and solid-state properties. For instance, the arrangement of molecules in the crystal can influence properties like solubility and melting point.

Role of Noncovalent Interactions in Supramolecular Stability

The combination of these non-covalent forces, including anion-π, π-π stacking, and hydrogen bonding, creates a stable three-dimensional network that defines the supramolecular architecture of this compound in the solid state. sciensage.info

Coordination Chemistry of N Phenyl Benzamidine Based Ligands with Perchlorate Counterions

Chelation Modes and Ligand Architectures

The way in which N-Phenyl-benzamidine-based ligands bind to metal centers is diverse, dictated by the nature of the metal, the reaction conditions, and the form of the ligand itself (neutral amidine or deprotonated amidinate).

Monodentate, Bidentate, and Polydentate Coordination of Amidine Frameworks

Amidine ligands, including N-Phenyl-benzamidine, can adopt several coordination modes. purdue.eduyoutube.com

Monodentate: In this mode, the amidine ligand binds to a metal center through a single donor atom, typically one of the nitrogen atoms. This type of coordination is less common for simple amidines but can be observed in specific contexts, such as when steric hindrance prevents chelation or when the ligand is part of a larger, more complex structure.

Bidentate: This is the most common coordination mode for amidine-based ligands. They can act as N,N'-chelating ligands, forming a stable four-membered ring with the metal center. This bidentate chelation is a key feature of amidinate ligands, which are the deprotonated form of amidines.

Polydentate: When multiple amidine functionalities are incorporated into a single ligand framework, a polydentate ligand architecture is created. mdpi.com For instance, bis(amidinate) ligands can be designed to bridge two metal centers or to create a larger chelate ring with a single metal ion. rsc.org The flexibility of these frameworks allows for the synthesis of complex coordination polymers and clusters.

Amidinato vs. Amidine Ligands in Metal Complexes

The distinction between a neutral amidine and its deprotonated amidinato form is crucial in understanding their coordination chemistry.

Amidine Ligands: As neutral molecules, amidines coordinate to metal centers as two-electron donors through one of their nitrogen atoms. This interaction is typically weaker than that of their anionic counterparts. Platinum bis-amidine complexes, for example, have been studied, though they can be unstable in certain solvents. nih.gov

Amidinato Ligands: The deprotonation of an amidine yields the corresponding amidinato anion. researchgate.netoup.com This monoanionic ligand is a four-electron donor that typically acts as an N,N'-bidentate chelating agent. researchgate.net The resulting metal-amidinato bond is significantly stronger and more stable. The modularity of amidinato ligands allows for fine-tuning of steric and electronic properties by varying the substituents on the nitrogen atoms and the central carbon. ias.ac.inresearchgate.net The amphoteric nature of the amidine/amidinato system allows for pH-dependent coordination modes, which can be exploited in catalysis. acs.org

| Ligand Type | Charge | Typical Coordination Mode | Donor Electrons | Bonding Characteristics |

|---|---|---|---|---|

| Amidine | Neutral | Monodentate | 2 | Weaker, dative bond |

| Amidinato | Anionic (-1) | Bidentate (N,N'-chelating) | 4 | Stronger, covalent and coordinate bonds |

N,O-Chelating Amidinate Ligands

While the N,N'-chelation mode is predominant for amidinates, the incorporation of other donor atoms into the ligand framework can lead to alternative coordination modes. N,O-chelating ligands, for instance, have been synthesized and studied with various metal ions. rsc.org In the context of amidinates, this would typically involve the modification of one of the N-substituents to include an oxygen-containing functional group, such as a phenolate. This creates a different chelate ring size and alters the electronic properties of the ligand, which can influence the catalytic activity and stability of the resulting metal complex.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with N-Phenyl-benzamidine-based ligands often involves the reaction of a suitable metal precursor with either the neutral amidine or its pre-formed alkali metal salt (amidinato). The perchlorate (B79767) anion is typically introduced through the use of a metal perchlorate salt as the precursor. researchgate.netnih.gov

Main Group Element Complexes (e.g., Aluminum)

N-silylated benzamidines have proven to be versatile reagents for the synthesis of main group element complexes. sci-hub.se They react with halides of main group elements to form amidinato complexes. sci-hub.se Aluminum complexes, in particular, have been synthesized using various nitrogen-based ligands. For example, the reaction of bis[2-(3,5-dimethyl-1-pyrazolyl)ethyl]amine with aluminum alkyls yields amido complexes. nih.gov Similarly, amidophosphine ligands have been used to create aluminum dimethyl complexes that exhibit flexible coordination modes. researchgate.net While specific examples focusing solely on N-Phenyl-benzamidine with aluminum are less common in readily available literature, the general reactivity patterns of amidinate ligands suggest that N-phenylbenzamidinato aluminum complexes can be readily synthesized. researchgate.netnih.goviupac.org

Transition Metal Complexes (e.g., Copper, Nickel, Palladium)

A wide range of transition metal complexes with amidine and amidinato ligands have been reported.

Copper Complexes: Copper(II) complexes with various benzamide (B126) and other nitrogen-containing ligands have been synthesized and characterized. nih.govmdpi.comnih.govarcjournals.orgarcjournals.org For instance, copper(II) complexes with mixed heterocycle ligands and a perchlorate counterion have been structurally characterized, revealing distorted trigonal bipyramidal geometries. nih.gov The synthesis of copper(I) amidate and imidate complexes has also been explored as they are proposed intermediates in copper-catalyzed amidation reactions. nih.gov

Nickel and Palladium Complexes: The coordination chemistry of nickel and palladium with amidine-based ligands is also well-developed, often driven by their applications in catalysis. nih.gov Palladium(II) and Platinum(II) complexes have been formed through the chelative addition of amines to isocyanides. acs.org Furthermore, palladium complexes involving N-phenylbenzamidine have been studied in the context of nucleophilic addition reactions. researchgate.netamazonaws.com Heteroleptic allyl-amidinate complexes of group 10 metals (Ni, Pd, Pt) have been synthesized and shown to adopt a bidentate κ²-coordination mode. nih.gov

| Metal | Example Complex Type | Typical Geometry | Relevant Synthetic Precursors |

|---|---|---|---|

| Aluminum | Amido-alkyl | Tetrahedral | Alkylaluminum compounds, Lithiated amidine |

| Copper | [Cu(ligand)₂(anion)₂] | Distorted Octahedral, Square Pyramidal | Copper(II) perchlorate, N-Phenyl-benzamidine |

| Nickel | Allyl-amidinate | Square Planar | Bis(cyclooctadiene)nickel(0), Lithiated amidine |

| Palladium | Allyl-amidinate | Square Planar | Palladium halide complexes, N-Phenyl-benzamidine |

Lanthanide and Actinide Complexes

The coordination chemistry of lanthanides and actinides is characterized by their large ionic radii, high coordination numbers (typically 8 to 12), and preference for hard donor atoms like oxygen and nitrogen. The N-Phenyl-benzamidine ligand, with its N,N'-donor set, is well-suited to coordinate with these f-block elements. The interaction would involve the deprotonated amidinate nitrogen atoms forming a chelate ring with the metal center.

The perchlorate anion (ClO₄⁻) would be present to balance the charge of the cationic metal-ligand complex. Given its reputation as a weakly coordinating anion, it may or may not be directly bonded to the metal center, a behavior that significantly influences the final structure, as discussed in the following sections. The study of such systems is vital for understanding the fundamental chemical interactions of heavy elements in various environments mdpi.com.

Structural Directing Role of the Perchlorate Anion in Coordination Compounds

The perchlorate anion, though often considered a "non-coordinating" spectator, plays a crucial and multifaceted role in the solid-state structures of coordination compounds. Its size, charge, and variable coordination ability allow it to act as a structure-directing agent, influencing everything from the immediate coordination sphere of the metal ion to the extended architecture of coordination polymers and metal-organic frameworks (MOFs).

Influence on Coordination Geometries and Network Topology (e.g., MOFs, Coordination Polymers)

The perchlorate anion can influence the assembly of these structures through hydrogen bonding and other non-covalent interactions. For example, in a heterometallic Cu(II)/Na(I) coordination polymer, perchlorate anions were found to interact with coordinated alcohol groups and solvent water molecules through hydrogen bonds, contributing to the formation of two-dimensional sheets mdpi.com. Similarly, in lead(II) coordination polymers, perchlorate anions can engage in tetrel bonding interactions (Pb···O), which help to stabilize the supramolecular architecture rsc.orgresearchgate.net. The presence of perchlorate in the crystallization medium can thus guide the self-assembly process towards specific, often complex, network topologies.

Anion as a Non-Coordinating, Structure-Stabilizing Entity

Historically, perchlorate was considered a classic example of a weakly coordinating anion, ideal for studies where the cation's reactivity is of primary interest researchgate.net. In many crystal structures, the perchlorate anion exists as a discrete, charge-balancing species that does not directly coordinate to the metal center. Its role in these cases is to stabilize the cationic complex through electrostatic interactions.

This behavior is crucial in the design of supramolecular structures. By occupying voids within the crystal lattice, non-coordinating perchlorate anions can prevent the collapse of porous frameworks and stabilize specific packing arrangements through weaker interactions like hydrogen bonding or anion-π interactions rsc.org. The choice of a weakly coordinating anion like perchlorate is often a deliberate strategy in crystal engineering to encourage the formation of desired network structures without the anion competing for coordination sites on the metal ion researchgate.netrsc.org.

| Role of Perchlorate | Description | Example System (Analogous) |

| Charge Balance | Neutralizes the positive charge of the cationic metal-ligand complex. | Ni(N₃L₁)₂₂ rsc.org |

| Space Filling | Occupies voids and channels within the crystal lattice. | Cationic 2D Metal-Organic Frameworks rsc.org |

| Hydrogen Bonding | Acts as an acceptor for hydrogen bonds from coordinated solvent or ligands. | Cu(II)/Na(I) coordination polymer mdpi.com |

| Anion-π Interactions | Interacts with electron-deficient aromatic rings of the organic ligands. | Nickel(II) complexes with heterocyclic ligands rsc.org |

Anion as a Ligand in Coordination Polymer Formation

Contrary to its reputation as a non-coordinating species, the perchlorate anion can and does directly coordinate to metal centers, particularly when the metal is highly electrophilic or when more strongly coordinating ligands are absent. In such cases, it can act as a ligand itself, influencing the formation and dimensionality of coordination polymers.

Perchlorate can adopt several coordination modes, including monodentate (binding through one oxygen atom), bidentate (chelating through two oxygen atoms), and bridging (linking two metal centers). This versatility allows it to play a direct role in constructing extended networks. For instance, in a series of Group 12 complexes, perchlorate was observed to exhibit a mix of monodentate, anisobidentate, and bidentate coordination modes to a mercury(II) center escholarship.org. This direct coordination is a key factor in the formation of the resulting polymeric or high-coordination number mononuclear structures. The ability of perchlorate to bridge metal centers can lead to the formation of 1D, 2D, or 3D coordination polymers, where it becomes an integral part of the network backbone.

Electronic and Magnetic Properties of N-Phenyl-benzamidine Metal Complexes

The electronic and magnetic properties of coordination complexes are dictated by the identity of the metal ion (specifically its d-electron count), its coordination geometry, and the nature of the coordinating ligands. The N-Phenyl-benzamidine ligand, through its N,N'-donor set, creates a specific ligand field around the metal center that determines the splitting of the d-orbitals and, consequently, the magnetic behavior of the complex.

Spin Crossover Phenomena and Delocalization

Spin crossover (SCO) is a phenomenon observed in some d⁴ to d⁷ transition metal complexes where the spin state of the metal ion can be switched between a low-spin (LS) and a high-spin (HS) configuration by external stimuli such as temperature, pressure, or light irradiation mdpi.com. This transition is accompanied by changes in magnetic properties, color, and structure.

For a metal complex with an N-Phenyl-benzamidine ligand to exhibit SCO, the energy difference between the LS and HS states must be comparable to thermal energy (k_B_T). This requires the ligand to create a "medium" ligand field strength. Ligands are ranked by their ability to split the d-orbitals in what is known as the spectrochemical series libretexts.org. While the precise position of N-Phenyl-benzamidine is not established, amidinate and related nitrogen-donor ligands can support SCO in susceptible metal ions like Fe(II), Fe(III), and Co(II). For example, Fe(II) complexes with didentate pyridyl-benzimidazole ligands have been shown to exhibit temperature and light-induced spin crossover rsc.org. The occurrence of SCO is a delicate balance of intramolecular (ligand field strength, sterics) and intermolecular (crystal packing, hydrogen bonding) forces.

Electron delocalization within the N-Phenyl-benzamidine ligand, particularly across the N-C-N fragment and the phenyl rings, can also influence the electronic properties of the complex. This delocalization can affect the ligand field strength and can be a pathway for electronic communication in polynuclear systems. The extent of delocalization can be tuned by substituents on the phenyl rings, which in turn could modulate the spin state of the metal center escholarship.org.

Information regarding the coordination chemistry of N-Phenyl-benzamidine perchlorate and its structure-property relationships is not available in the currently accessible scientific literature.

Despite a comprehensive search for research articles, scholarly papers, and data on the coordination chemistry of N-Phenyl-benzamidine-based ligands specifically with perchlorate counterions, no relevant information was found. Consequently, it is not possible to provide an article on the "Structure-Property Relationships in Coordination Assemblies" for this particular compound as requested.

The search included targeted queries for:

The synthesis and structural characterization of metal complexes involving N-Phenyl-benzamidine and perchlorate.

Spectroscopic and magnetic properties of this compound coordination compounds.

The influence of the perchlorate counterion on the structure and properties of N-Phenyl-benzamidine-based coordination assemblies.

The lack of available data prevents the creation of a scientifically accurate and informative article that adheres to the user's specific outline and content requirements. Any attempt to generate such an article would be based on speculation rather than documented research findings.

Advanced Research Applications of N Phenyl Benzamidine Perchlorate and Derivatives

Mechanistic Studies of Enzyme Inhibition

The benzamidine (B55565) moiety is a well-established pharmacophore that mimics the side chain of arginine, enabling it to interact with the active sites of various enzymes, particularly proteases. This interaction is central to the inhibitory activity of N-phenyl-benzamidine derivatives against several key enzyme classes.

Inhibition of Serine Proteases: Molecular Recognition and Binding Modes (e.g., Factor Xa, Thrombin, Trypsin)

N-Phenyl-benzamidine and its derivatives have been extensively studied as inhibitors of serine proteases, a large family of enzymes crucial in processes like blood coagulation and digestion. nih.govnih.govacs.orgnih.govnih.govacs.orgconsensus.appdntb.gov.uathieme-connect.comnih.govresearchgate.netresearchgate.netacs.orgscispace.com

Factor Xa (fXa): As a key enzyme in the coagulation cascade, Factor Xa is a major target for the development of anticoagulants. acs.orgresearchgate.net Benzamidine derivatives have been designed to bind to the active site of fXa, often interacting with the S1 specificity pocket which accommodates the arginine side chain of its natural substrate. nih.govnih.govacs.orgconsensus.app For instance, the racemic 4'-amidinobenzenesulfonyl-glycyl-4-amidinophenylalanine ethyl ester has demonstrated high affinity for fXa. nih.govacs.org X-ray crystallography studies of fXa in complex with these inhibitors have revealed detailed binding modes, guiding the design of more potent and selective inhibitors. nih.govacs.org Some derivatives exhibit a non-canonical "retro-binding" mode, presenting new avenues for inhibitor design. nih.govacs.org

Thrombin: Thrombin is another critical serine protease in the blood coagulation pathway, responsible for converting fibrinogen to fibrin. nih.govacs.orgnih.govresearchgate.netacs.org Benzamidine derivatives act as competitive inhibitors of thrombin, with the positively charged amidinium group forming a salt bridge with the carboxylate of Asp189 in the S1 pocket. acs.orgresearchgate.net The phenyl ring and other substituents on the benzamidine core can engage in hydrophobic and van der Waals interactions within the active site, further enhancing binding affinity. acs.org Theoretical studies, such as free-energy perturbation calculations, have been employed to understand the relative binding affinities of different benzamidine derivatives to thrombin. nih.govacs.orgresearchgate.net

Trypsin: Trypsin, a digestive serine protease, serves as a model enzyme for studying inhibitor interactions due to its well-characterized structure and broad substrate specificity. dntb.gov.uathieme-connect.comnih.gov Benzamidine itself is a classic competitive inhibitor of trypsin. nih.gov Studies with various benzamidine derivatives have elucidated the importance of the amidine group for binding to the S1 pocket. dntb.gov.uathieme-connect.com The vascular effects of trypsin can be inhibited by benzamidine derivatives of the 3-amidinophenylalanine type, with IC50 values ranging from 0.007 to 0.7 µM, demonstrating a correlation with their antitrypsin activity. thieme-connect.com

Table 1: Inhibition of Serine Proteases by Benzamidine Derivatives

| Enzyme | Inhibitor Type | Key Interactions | Reference |

| Factor Xa | Benzamidine derivatives | S1 pocket binding, potential retro-binding | nih.govacs.org |

| Thrombin | Benzamidine derivatives | Salt bridge with Asp189 in S1 pocket | acs.orgresearchgate.net |

| Trypsin | Benzamidine derivatives | Competitive inhibition, S1 pocket binding | dntb.gov.uathieme-connect.comnih.gov |

Inhibition of Other Enzyme Classes (e.g., Protein Arginine Deiminase 4, Elastase, Urease)

The utility of benzamidine derivatives extends beyond serine proteases to other enzyme classes that recognize arginine or similar motifs.

Protein Arginine Deiminase 4 (PAD4): PAD4 is an enzyme that converts arginine residues in proteins to citrulline, a process implicated in autoimmune diseases like rheumatoid arthritis. zenodo.orgnih.govgrafiati.commedchemexpress.com Given that PAD4 acts on peptidyl arginine, arginine-mimetic compounds like 4-benzamidine urea (B33335) derivatives have been investigated as potential inhibitors. zenodo.org However, studies have shown that these derivatives exhibit weak inhibitory activity, suggesting that mimicking the arginine side chain alone may not be sufficient for potent PAD4 inhibition and that other interactions are crucial. zenodo.org

Elastase: Human neutrophil elastase (HNE) is a serine protease involved in inflammatory processes. scispace.comrcsi.scienceacs.orgmedchemexpress.com Benzamidine derivatives have been explored as HNE inhibitors. For instance, N-(2,2-Dimethoxyethyl)benzamidine has been synthesized as part of the development of nonpeptidic HNE inhibitors. acs.org One competitive, pseudoirreversible inhibitor for neutrophil elastase, a benzamidine derivative, showed an IC50 of 7 nM. medchemexpress.com

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a virulence factor for some bacteria. nih.govmdpi.comdergipark.org.trufmg.brresearchgate.net While not a primary target for benzamidine derivatives, the structural similarities of the active site to other enzymes that bind small, charged molecules have led to some investigation. mdpi.comufmg.br However, other scaffolds, such as thiohydantoins and hydantoins, have shown more promising results as urease inhibitors. ufmg.br

Structure-Activity Relationship (SAR) Derivations for Enzyme Inhibitors

Systematic modification of the N-phenyl-benzamidine scaffold has allowed for the derivation of detailed structure-activity relationships (SAR). nih.govnih.govacs.orgcsic.es These studies are crucial for optimizing inhibitor potency and selectivity.

For serine proteases, SAR studies have shown that the nature and position of substituents on the phenyl ring significantly influence binding affinity. nih.govacs.org For example, in the case of fXa inhibitors, a bis-benzamidine structure was found to have high affinity. nih.govacs.org For trypsin inhibitors, quantitative structure-activity relationship (QSAR) models have been developed to correlate the physicochemical properties of substituents with inhibitory activity. nih.gov These models, combined with X-ray crystallography data, provide a powerful tool for rational drug design. nih.gov

For other enzymes, such as the trypanosome alternative oxidase (TAO), SAR studies on benzamidine-based inhibitors revealed that modifications to the linker region connecting the benzamidine headgroup to other parts of the molecule are critical for activity. acs.orgcsic.es It was found that polar substituents in the tail region were generally detrimental to inhibitory activity. acs.org

Catalysis in Polymerization and Organic Synthesis

Beyond their biological applications, N-phenyl-benzamidine perchlorate (B79767) and its derivatives have emerged as versatile catalysts and initiators in the field of polymer chemistry and organic synthesis.

Initiators for Ring-Opening Polymerizations (e.g., ε-Caprolactone, Cyclohexene (B86901) Oxide)

N-Phenyl-benzamidine derivatives, particularly when complexed with metals like aluminum or magnesium, are highly efficient initiators for the ring-opening polymerization (ROP) of cyclic esters and epoxides. researchgate.netrsc.orgrsc.orggoogle.com.naresearchgate.netbeilstein-journals.orgresearchgate.netvt.edunih.govmdpi.comacs.org

ε-Caprolactone (ε-CL): The ROP of ε-caprolactone produces polycaprolactone (B3415563) (PCL), a biodegradable and biocompatible polymer with numerous applications. researchgate.netrsc.orgrsc.orgbeilstein-journals.org Aluminum complexes supported by N-benzoyl-N'-phenylbenzamidine ligands have been shown to be highly active initiators for the ROP of ε-CL, yielding high molecular weight PCL with a narrow molecular weight distribution. researchgate.netrsc.orgrsc.org The activity of these initiators can be tuned by modifying the substituents on the benzamidine ligand. researchgate.netrsc.orgrsc.org For example, mono- and bis-chelated aluminum complexes are highly active, while a tris-chelated complex is inactive. rsc.org

Cyclohexene Oxide (CHO): N-Benzoylbenzamidinate aluminum complexes are also effective initiators for the ROP of cyclohexene oxide. researchgate.netrsc.orgrsc.org This polymerization yields poly(cyclohexene oxide), a polymer with applications in various materials. mdpi.com The catalytic activity of these systems highlights the versatility of benzamidine-based ligands in promoting polymerization of different types of cyclic monomers.

Table 2: Ring-Opening Polymerization Initiated by Benzamidine Derivatives

| Monomer | Initiator System | Key Features | Reference |

| ε-Caprolactone | N-Benzoyl-N'-phenylbenzamidine-Al complexes | High activity, high molecular weight PCL, narrow MWD | researchgate.netrsc.orgrsc.org |

| Cyclohexene Oxide | N-Benzoylbenzamidinate-Al complexes | Effective initiation of ROP | researchgate.netrsc.orgrsc.org |

Catalysts for C-H Activation and Functionalization Reactions

While less explored than their applications in polymerization, the coordination chemistry of N-phenyl-benzamidine derivatives suggests potential for their use as ligands in C-H activation and functionalization reactions. The ability of the amidinate ligand to stabilize metal centers in various oxidation states could be leveraged to design catalysts for these challenging transformations. Further research in this area could unveil novel catalytic systems for efficient and selective C-H bond functionalization, a key goal in modern organic synthesis.

Advanced Materials Research and Molecular Devices

The inherent characteristics of the benzamidine moiety, particularly its ability to form stable cationic species and engage in specific non-covalent interactions, make it a valuable component in the construction of advanced materials and molecular devices.

Supramolecular Building Blocks with Defined Recognition Sites

N-Aryl-benzamidinium salts, including the perchlorate salt of N-phenyl-benzamidine, are recognized as versatile building blocks in the field of crystal engineering and supramolecular chemistry. acs.orgnih.govuc.ptresearchgate.netnih.goviucr.org The cationic amidinium group can form robust charge-assisted hydrogen bonds with various anionic species and neutral hydrogen bond acceptors. iucr.org This predictable binding behavior allows for the rational design and construction of complex supramolecular architectures.

The study of benzamidinium salts with a range of carboxylic acids, amides, and sulfonamides has revealed a variety of hydrogen bonding motifs. These interactions are crucial in creating specific and directional connections between molecules, leading to the formation of well-defined one-, two-, or three-dimensional networks. acs.org The ability to control the assembly of these molecules in the solid state is fundamental for the development of new materials with tailored properties.

For instance, the co-crystallization of benzamidine with p-sulfonatocalix[n]arenes demonstrates the formation of host-guest crystalline assemblies. In these structures, the benzamidinium cation is encapsulated within the macrocyclic cavity, highlighting the defined recognition sites offered by these systems. iucr.org While specific studies on N-phenyl-benzamidine perchlorate are limited, the established principles of supramolecular chemistry suggest its potential to form similar well-ordered structures when combined with appropriate molecular counterparts. The phenyl group can further contribute to the stability of these assemblies through π-π stacking interactions.

Table 1: Examples of Supramolecular Assemblies with Benzamidine Derivatives

| Benzamidine Derivative | Interacting Partner | Resulting Supramolecular Motif | Reference |

| Benzamidinium | Carboxylic acids, Amides, Sulfonamides | Various hydrogen bonding synthons (e.g., R22(8)) | acs.org |

| Benzamidinium | p-Sulfonatocalix[n]arenes | Host-guest inclusion complexes | iucr.org |

| Benzamidinium | Uracil derivatives | Proton-transfer adducts with specific hydrogen bonding | uc.pt |

This table is generated based on research on benzamidine and its derivatives to illustrate the potential of this compound in supramolecular chemistry.

Tunable Optical and Electrical Properties in Coordination Assemblies

The coordination of N-phenyl-benzamidine derivatives to metal centers opens up possibilities for creating materials with tunable optical and electrical properties. The resulting coordination polymers and metal-organic frameworks (MOFs) can exhibit functionalities arising from both the organic ligand and the metal ion. nih.govnih.govrsc.orgnih.govrsc.orgosti.govnih.govrsc.org

The electronic properties of these assemblies can be influenced by the nature of the metal, the coordination geometry, and the specific substituents on the benzamidine ligand. For example, the incorporation of redox-active ligands into MOFs can lead to materials with tunable electrical conductivity. rsc.orgrsc.org It has been demonstrated that the electrical conductivity of MOF films can be modulated by the intercalation of guest π-systems, which promotes long-range electron delocalization. rsc.org Given the aromatic nature of N-phenyl-benzamidine, its integration into such frameworks could provide a platform for developing new conductive materials.

Furthermore, coordination compounds involving organic ligands can display interesting photophysical properties, such as luminescence. researchgate.net The emission characteristics can often be tuned by altering the metal ion or modifying the ligand structure. While direct studies on the optical properties of this compound coordination assemblies are not widely reported, research on analogous systems with other N-donor ligands suggests that such complexes could be designed to exhibit specific light-emitting or non-linear optical (NLO) behaviors. nih.gov

Table 2: Electrical Properties of Metal-Organic Frameworks with N-containing Ligands

| MOF System | Ligand | Electrical Conductivity (S/m) | Key Feature | Reference |

| Cu3(HHTP)2 | 2,3,6,7,10,11-hexahydroxytriphenylene | ~10^-7 (pristine) | Semiconductor | nih.gov |

| BMOF | N,N′-bis(4-pyridyl)-2,6-dipyrrolidyl naphthalenediimide | ~6 x 10^-5 (pristine) | Tunable by guest intercalation | rsc.org |

| DDA-Cu | 1,5-Diamino-4,8-dihydroxy-9,10-anthracenedione | ~9.4 | n-type semiconductor | nih.gov |

This table provides examples of electrical properties in MOFs with N-containing ligands, suggesting the potential for creating functional materials with N-Phenyl-benzamidine derivatives.

Research on Bioactive Mechanisms (excluding clinical trials)

Beyond materials science, derivatives of N-phenyl-benzamidine are actively being investigated for their potential biological activities. Research is focused on understanding the molecular mechanisms through which these compounds exert their effects, with a view to future therapeutic applications.

Antioxidant Activity and Free Radical Scavenging Mechanisms

A growing body of research indicates that N-aryl benzamidine derivatives possess significant antioxidant properties. rcsi.scienceresearchgate.netjuniperpublishers.commdpi.comresearchgate.netmdpi.comscielo.org.mxnih.gov These compounds have been shown to act as effective free radical scavengers in various in vitro assays. The primary mechanism of action is believed to involve the donation of a hydrogen atom from the amidine nitrogen to neutralize reactive oxygen species (ROS). mdpi.com

Studies on a series of synthesized N-phenyl benzamidine derivatives have demonstrated their capacity to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. rcsi.scienceresearchgate.net The antioxidant activity can be influenced by the nature and position of substituents on the aromatic rings. For instance, the presence of electron-donating groups can enhance the radical scavenging potential. acs.org While specific mechanistic studies on this compound are not extensively documented, the inherent reactivity of the N-H bonds in the amidine core suggests a similar potential for antioxidant activity.

Table 3: Antioxidant Activity of Selected N-Aryl Benzamidine Derivatives

| Compound | Assay | Result | Reference |

| N-Phenyl benzamidine derivatives (3i, 3j) | DPPH radical scavenging | Significant activity | rcsi.science |

| Substituted pyrimidines (related structures) | DPPH radical scavenging | IC50 values ranging from 42.9 to 438.3 µM | juniperpublishers.com |

| N-Arylbenzamides (related structures) | DPPH and FRAP assays | Improved antioxidative properties relative to BHT | acs.org |

This table summarizes antioxidant activity data for N-aryl benzamidine derivatives and related compounds, indicating the potential of this compound in this area.

Antimicrobial Research Focus: Inhibition of Virulence Factors (e.g., Porphyromonas gingivalis)

A significant area of research for benzamidine derivatives is their potential as antimicrobial agents, specifically targeting the virulence factors of pathogenic bacteria. tandfonline.comscispace.comnih.govsemanticscholar.orgnih.govresearchgate.netnih.govmonash.edumdpi.com One of the most studied targets is Porphyromonas gingivalis, a key pathogen in periodontal disease. This bacterium produces a class of cysteine proteases known as gingipains (RgpA, RgpB, and Kgp), which are crucial for its survival and pathogenicity.

Benzamidine and its derivatives are known to be effective inhibitors of these arginine-specific gingipains. tandfonline.comscispace.comnih.govsemanticscholar.orgnih.gov The positively charged amidinium group mimics the side chain of arginine, allowing these compounds to bind to the active site of the enzyme and block its activity. This inhibition of gingipains can disrupt the bacterium's ability to acquire nutrients, evade the host immune system, and cause tissue damage.

Research has shown that various benzamidine analogues can reduce the virulence of P. gingivalis. scispace.comsemanticscholar.orgresearchgate.netmonash.edu Interestingly, some studies suggest that the antimicrobial effect of certain benzamidine derivatives may not be solely due to gingipain inhibition, as they have also been found to interact with other bacterial proteins, such as the heat-shock protein GroEL. scispace.comnih.govnih.gov While the specific efficacy of this compound against P. gingivalis has not been detailed, its core benzamidine structure makes it a strong candidate for possessing similar inhibitory properties against bacterial virulence factors.

Table 4: Inhibition of Porphyromonas gingivalis Virulence by Benzamidine Derivatives

| Compound/Derivative | Target/Effect | Observation | Reference |

| Benzamidine derivatives | Arginine-specific gingipains (RgpA, RgpB) | Inhibition of amidolytic activity | tandfonline.comsemanticscholar.orgnih.gov |

| Pentamidine (bis-benzamidine) | P. gingivalis growth | More effective growth inhibition than other derivatives | scispace.comsemanticscholar.org |

| Benzamidine-derived compounds | GroEL protein | Binding to GroEL, suggesting an alternative target | scispace.comnih.govnih.gov |

| Novel benzamidine analogues | Kgp-lysine specific cysteine proteinase gingipain K | Good antimicrobial activity with MIC values from 31.25-250 µg/mL | researchgate.netmonash.edu |

This table presents findings on the inhibition of P. gingivalis virulence factors by various benzamidine derivatives, highlighting the therapeutic potential of compounds like this compound.

Perspectives and Emerging Research Frontiers

Development of Novel Synthetic Methodologies for N-Phenyl-benzamidine Perchlorate (B79767) Systems

Currently, detailed synthetic procedures specifically for N-Phenyl-benzamidine perchlorate are not widely reported. However, the synthesis of the parent compound, N-phenylbenzamidine, is well-established and offers a foundation for developing synthetic routes to its perchlorate salt. One common method for synthesizing N-phenylbenzamidine involves the reaction of benzonitrile (B105546) with aniline (B41778) in the presence of a catalyst such as aluminum chloride. orgsyn.org Another approach involves the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea. unair.ac.idresearchgate.net

Future research could focus on optimizing these existing methods and exploring novel, more efficient synthetic strategies. Green chemistry approaches, such as the use of copper oxide nanoparticles as a catalyst under solvent-free conditions, have been reported for other N-phenyl benzamidine (B55565) derivatives and could be adapted for the synthesis of the perchlorate salt. researchgate.net The development of one-pot synthesis methods would also be a valuable contribution, enhancing the efficiency and accessibility of this compound for further research. nih.gov

A key step in the synthesis of this compound would be the introduction of the perchlorate anion. This could likely be achieved through a salt metathesis reaction, where a halide salt of N-phenylbenzamidinium is reacted with a perchlorate salt, such as silver perchlorate, to yield the desired product. Detailed characterization of the resulting this compound would be crucial to confirm its structure and purity.

The following table outlines potential synthetic strategies for N-Phenyl-benzamidine, which could be adapted to produce the perchlorate salt.

| Starting Materials | Reagents/Catalysts | Key Features of the Method |

| Benzonitrile, Aniline | Aluminum Chloride | A traditional and well-established method. orgsyn.org |

| Substituted Benzoyl Chlorides, 1,3-Diphenylthiourea | Triethylamine | Offers a route to various substituted derivatives. unair.ac.idresearchgate.net |

| Benzonitrile Derivatives, Hydroxylamine Hydrochloride | Ionic Liquid-Supported Nano-Metal Catalyst | A greener and more efficient approach. google.com |

| Amides | P(III)/P(V) Redox Catalysis | A novel one-pot approach for amidine synthesis. researchgate.net |

Rational Design of Complex Supramolecular Architectures with Tailored Functionalities

The N-phenylbenzamidinium cation, the core of this compound, possesses excellent potential for the construction of complex supramolecular assemblies. The amidinium group is a well-known hydrogen-bond donor, capable of forming strong and directional interactions with various acceptor groups, such as carboxylates. nih.govacs.org These interactions have been utilized to construct well-defined supramolecular structures, including double-stranded helical assemblies. acs.org

Furthermore, the phenyl rings in this compound can participate in π-π stacking interactions, providing an additional driving force for self-assembly. The interplay between hydrogen bonding and π-π stacking can be harnessed to create intricate and functional supramolecular architectures. The rational design of such structures could lead to materials with tailored properties for applications in areas like molecular recognition, sensing, and catalysis. nih.govrsc.org

Research in this area could explore the co-crystallization of this compound with various organic molecules containing complementary functional groups. The choice of the co-former would allow for the fine-tuning of the resulting supramolecular architecture and its properties. For instance, co-crystallization with dicarboxylic acids could lead to the formation of extended one-, two-, or three-dimensional networks.

The table below summarizes key intermolecular interactions that could be exploited in the rational design of supramolecular architectures based on this compound.

| Interaction Type | Potential Interacting Groups | Resulting Supramolecular Motifs |